4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
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Overview
Description
4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiadiazole Ring: Starting with the appropriate precursors, the thiadiazole ring is synthesized through cyclization reactions.
Pyrimidine Ring Formation: The pyrimidine ring is then constructed using condensation reactions involving suitable aldehydes and amines.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions.
Morpholine Ring Attachment: Finally, the morpholine ring is attached to the pyrimidine ring through additional substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at various nitrogen atoms within the rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds, alkylating agents, and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}piperidine
- 4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}pyrrolidine
Uniqueness
The uniqueness of 4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine lies in its combination of the morpholine, pyrimidine, and thiadiazole rings. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the morpholine ring may enhance its solubility and bioavailability compared to its analogs.
Properties
IUPAC Name |
4-[4-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7OS/c1-12-11-14(18-15(17-12)22-7-9-24-10-8-22)21-3-5-23(6-4-21)16-20-19-13(2)25-16/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAMWHWODLIBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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